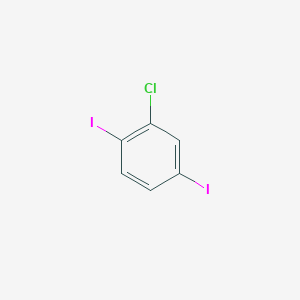
2-Chloro-1,4-diiodobenzene
Overview
Description
2-Chloro-1,4-diiodobenzene, also known as 1,4-diiodo-2-chlorobenzene, is an organic compound that belongs to the class of halobenzenes. It has a molecular formula of C6H3ClI2 and a molecular weight of 377.90 g/mol. This compound is widely used in scientific research due to its unique chemical properties and potential applications.
Scientific Research Applications
Synthesis and Organic Transformations
2-Chloro-1,4-diiodobenzene and its derivatives play a significant role in organic synthesis. They are used as intermediates in various chemical reactions, particularly in the synthesis of more complex molecular structures. For example, Diemer, Leroux, and Colobert (2011) discussed the use of 1,2-dibromo-4-iodobenzene, a derivative of this compound, as an intermediate in organic transformations (Diemer, Leroux, & Colobert, 2011). These compounds are highly valuable in facilitating the synthesis of various derivatives through processes like bromination, halogen/metal permutations, and ortho-metalation.
Crystal Structure and Material Properties
The study of crystal structures and material properties of derivatives of this compound has been a subject of interest. For instance, Zhu Hong-jun (2010) focused on the synthesis and crystal structure of 2,5-dibenzoyl-1,4-diiodobenzene, providing insights into its molecular arrangement and properties (Zhu Hong-jun, 2010). Understanding these structures is crucial for applications in materials science, particularly in the design of new materials with specific physical and chemical characteristics.
Photoisomerization and Molecular Dynamics
The behavior of this compound derivatives under light exposure, known as photoisomerization, is another area of interest. Aiko Sakamoto and colleagues (2005) explored the photoisomerization behaviors of 2-chloro-5-ferrocenylazobenzene, a related compound, detailing how it undergoes reversible isomerization under specific light conditions (Sakamoto et al., 2005). These studies are vital in understanding the dynamics of these molecules, which can have implications in fields such as photophysics and photochemistry.
Future Directions
properties
IUPAC Name |
2-chloro-1,4-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHBJKWMZWADHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695712 | |
| Record name | 2-Chloro-1,4-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79887-23-3 | |
| Record name | 2-Chloro-1,4-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



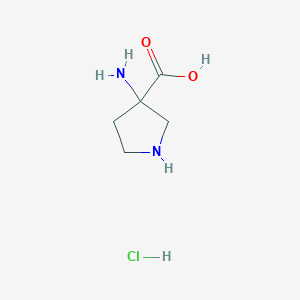
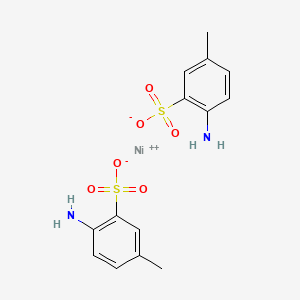

![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B1502045.png)
![N-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxamide](/img/structure/B1502048.png)
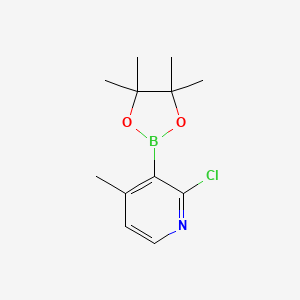

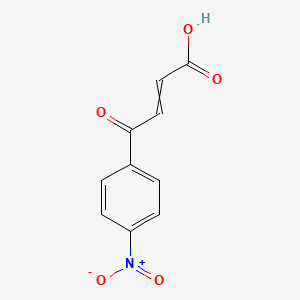
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1502056.png)
![3-Amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B1502058.png)
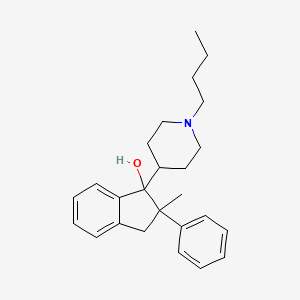
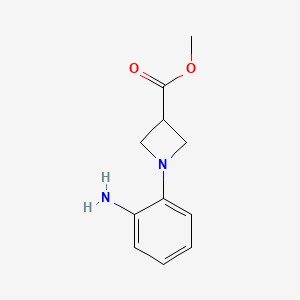
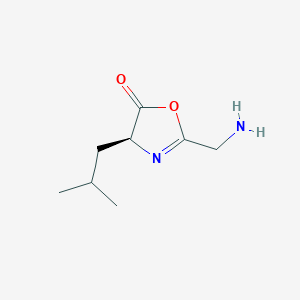
![2-Chloro-5-[(ethoxycarbonyl)amino]-4-fluorophenylcarbonic acid ethyl ester](/img/structure/B1502066.png)